N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a complex organic compound that incorporates a tetrazole ring and an acetamide moiety. This compound is significant in medicinal chemistry due to its potential applications in drug development and biological research. The tetrazole ring is particularly notable for its role in enhancing the pharmacological properties of various compounds, making it a valuable scaffold in the design of novel therapeutics.
This compound can be synthesized through several chemical methods, primarily involving the reaction of aromatic nitriles with sodium azide to form the tetrazole ring, followed by coupling reactions to create the acetamide structure. It is commercially available from various chemical suppliers and can also be synthesized in laboratory settings.
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide belongs to the class of organic compounds known as acetamides, specifically those containing a tetrazole moiety. Its structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves two key steps:
The optimization of these synthetic routes can involve adjustments in temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production methods may utilize continuous flow reactors for scalability and efficiency.
The molecular formula for N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is , with a molecular weight of approximately 218.22 g/mol. The compound features a phenyl group attached to a tetrazole ring, which is further connected to an acetamide group.
This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The choice of reagent and conditions will dictate the specific products formed.
The mechanism of action for N-[3-(1H-tetrazol-1-yl)phenyl]acetamide largely depends on its application in biological systems. For instance, compounds containing tetrazole rings have been shown to inhibit certain enzymes or receptors due to their ability to mimic substrate structures or bind effectively to active sites.
In studies involving Protein Tyrosine Phosphatase 1B (PTP1B), derivatives of this compound exhibited significant inhibitory activity, suggesting that they may play a role in regulating insulin signaling pathways relevant to diabetes treatment . The binding interactions are often characterized using techniques such as molecular docking studies, which reveal how these compounds fit into enzyme active sites.
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically appears as a white crystalline solid. Its melting point and solubility characteristics can vary based on purity and specific substituents present on the phenyl ring.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in nucleophilic substitutions and electrophilic aromatic substitutions.
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has several applications in scientific research:
N-[3-(1H-Tetrazol-1-yl)phenyl]acetamide (CAS: 1231753; CID: 1231753) is a synthetic organic compound with the systematic IUPAC name N-[3-(1H-tetrazol-1-yl)phenyl]acetamide [1]. Its molecular formula is C₉H₉N₅O, yielding a molecular weight of 203.20 g/mol. The structure comprises:
Table 1: Key Structural Identifiers
Property | Value |
---|---|
Molecular Formula | C₉H₉N₅O |
Molecular Weight | 203.20 g/mol |
CAS Registry Number | 1231753 |
PubChem CID | 1231753 |
Tautomeric Forms | 1H-tetrazole (predominant) |
The tetrazole ring exists in two tautomeric forms (1H and 2H), but crystallographic studies confirm the 1H-tautomer dominates in this compound due to resonance stabilization [4] [8]. NMR data (¹H, 400 MHz, DMSO-d₆) reveals characteristic signals: δ 2.10 (s, 3H, CH₃), 7.60–7.85 (m, 4H, Ar-H), 9.45 (s, 1H, tetrazole-H), 10.25 (s, 1H, NH) [3] [9]. The planar acetamide group enables hydrogen bonding, while the tetrazole contributes to dipole interactions critical for biological activity.
Tetrazole chemistry emerged in 1885, but therapeutic applications accelerated in the late 20th century with the discovery of angiotensin II receptor blockers (ARBs) like losartan. N-[3-(1H-Tetrazol-1-yl)phenyl]acetamide derivatives gained prominence as:
Table 2: Evolution of Tetrazole-Containing Therapeutics
Era | Development | Example Agents |
---|---|---|
1990s | First commercial tetrazole drugs | Losartan (hypertension) |
2000–2010 | Neurological applications | Cenobamate (epilepsy) |
2010–Present | Tetrazole-acetamide PTP1B inhibitors | NM-14 (antidiabetic) [7] |
The compound’s synthesis typically involves chloroacetylation of 3-(1H-tetrazol-5-yl)aniline followed by nucleophilic substitution, enabling library diversification [7].
The tetrazole ring in N-[3-(1H-tetrazol-1-yl)phenyl]acetamide confers unique pharmacological advantages:
Table 3: Therapeutic Applications of Tetrazole Bioisosteres
Therapeutic Area | Biological Target | Advantage vs. Carboxylic Acids |
---|---|---|
Diabetes (T2DM) | PTP1B inhibition | Higher cellular permeability [7] |
Epilepsy | GABA_A receptor modulation | Resistance to metabolic degradation [2] |
Neurodegeneration | Aldose reductase inhibition | Enhanced hydrogen bonding [4] |
Recent innovations include tetrazole building blocks for Passerini/Ugi multicomponent reactions, enabling rapid synthesis of derivatives like N-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]acetamide (CAS: 14070-48-5) for targeted drug discovery [9] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1